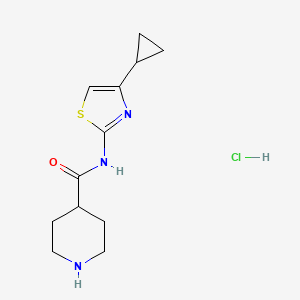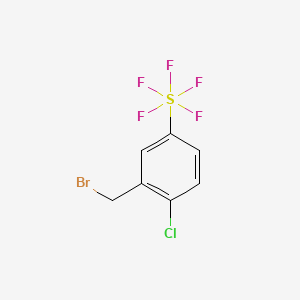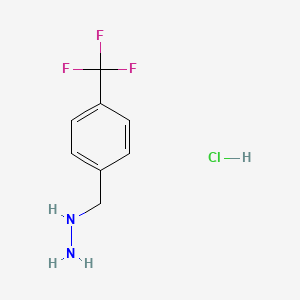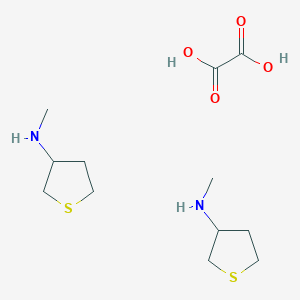
N-Boc-(+/-)-oct-1-en-4-amine
Vue d'ensemble
Description
N-Boc-(+/-)-oct-1-en-4-amine is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is notable for its use in organic synthesis, particularly in the preparation of complex molecules where the amine functionality needs to be temporarily protected.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-oct-1-en-4-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in solvents such as methanol (MeOH) or dimethylformamide (DMF) under mild conditions.
-
Reaction with Boc2O and TEA in MeOH
Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), methanol (MeOH)
Conditions: Room temperature, stirring for several hours
Outcome: Formation of N-Boc protected amine
-
Reaction with Boc2O and NaOH in 1,4-Dioxane
Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 1,4-dioxane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-(+/-)-oct-1-en-4-amine can undergo various chemical reactions, including:
-
Deprotection
Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Conditions: Room temperature, short reaction times
Products: Free amine
-
Substitution Reactions
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic conditions depending on the reagent
Products: Substituted amines
-
Oxidation and Reduction
Reagents: Oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4)
Conditions: Vary depending on the specific reaction
Products: Oxidized or reduced derivatives
Applications De Recherche Scientifique
N-Boc-(+/-)-oct-1-en-4-amine is utilized in various fields of scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Protecting group strategy in multi-step synthesis.
-
Biology
- Synthesis of peptides and proteins where temporary protection of amine groups is required.
-
Medicine
- Development of pharmaceuticals where the Boc group is used to protect amine functionalities during synthesis.
-
Industry
- Production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which N-Boc-(+/-)-oct-1-en-4-amine exerts its effects is primarily through the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then engage in desired chemical transformations.
Comparaison Avec Des Composés Similaires
N-Boc-(+/-)-oct-1-en-4-amine can be compared with other Boc-protected amines such as N-Boc-ethanolamine and N-Boc-propylamine. While these compounds share the Boc protecting group, their unique alkyl chains confer different reactivity and applications.
-
N-Boc-ethanolamine
- Similar protection strategy but used in different synthetic contexts due to the presence of a hydroxyl group.
-
N-Boc-propylamine
- Used in the synthesis of different organic compounds due to its shorter alkyl chain.
This compound stands out due to its specific structure, making it suitable for particular synthetic applications where the oct-1-en-4-amine backbone is required.
Propriétés
IUPAC Name |
tert-butyl N-oct-1-en-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-6-8-10-11(9-7-2)14-12(15)16-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBYSQNFPWJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431129.png)



![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431134.png)

![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431143.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)
![4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431145.png)
![4-Chloro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431146.png)
![3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431148.png)
